molecular formula C25H21N3O6 B1684459 Indimitecan CAS No. 915360-05-3

Indimitecan

Número de catálogo: B1684459
Número CAS: 915360-05-3
Peso molecular: 459.4 g/mol
Clave InChI: GCILEJUNEYIABW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Indimitecán, también conocido como LMP776, es un inhibidor de la topoisomerasa I no camptotecínico. Pertenece a la clase de compuestos indenoisoquinolina y actualmente se encuentra en investigación por sus potenciales propiedades anticancerígenas. Indimitecán está diseñado para superar las limitaciones de los inhibidores tradicionales de la topoisomerasa I como el irinotecán y el topotecán, que incluyen inestabilidad química, eflujo de fármacos, vida media corta y toxicidades limitantes de la dosis .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de indimitecán involucra varios pasos clave, comenzando con la preparación de un intermedio sintético avanzado. Este intermedio se somete luego a diversas reacciones químicas, incluida la sustitución del anillo aromático con grupos como 2,3-dimetoxi-8,9-metilenodioxi o 3-nitro . Estas sustituciones impactan significativamente en las actividades antiproliferativas e inhibitorias de la topoisomerasa I del compuesto.

Métodos de Producción Industrial

La producción industrial de indimitecán sigue una estrategia sintética similar, que involucra la preparación de un intermedio común que luego se modifica mediante reacciones de etapa tardía para producir el producto final. Este enfoque permite la producción eficiente y rentable de indimitecán y otros compuestos relacionados con la indenoisoquinolina .

Análisis De Reacciones Químicas

Tipos de Reacciones

Indimitecán experimenta diversas reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis y modificación de indimitecán incluyen:

Principales Productos Formados

Los principales productos formados a partir de estas reacciones son diversos derivados de indimitecán con actividades biológicas mejoradas o modificadas. Estos derivados a menudo se prueban para su eficacia como inhibidores de la topoisomerasa I y su potencial como agentes anticancerígenos .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad de Indimitecán

Indimitecán es único en su capacidad para dirigirse selectivamente a las células cancerosas con deficiencias genéticas específicas, como las mutaciones BRCA1 o BRCA2. Esta selectividad, combinada con su sinergia con los inhibidores de PARP, hace de indimitecán un candidato prometedor para terapias contra el cáncer dirigidas .

Actividad Biológica

Indimitecan, also known as LMP776, is a member of the indenoisoquinoline class of compounds that serves as a potent inhibitor of topoisomerase I (TOP1), an enzyme critical for DNA replication and transcription. This compound has garnered attention due to its promising biological activity against various cancer types, particularly in overcoming the limitations associated with traditional camptothecin derivatives.

This compound exerts its biological effects primarily through the inhibition of TOP1. By stabilizing the TOP1-DNA cleavage complex, it prevents the religation of DNA strands, leading to DNA damage and subsequent apoptosis in cancer cells. This mechanism is crucial for its anticancer properties, as demonstrated in various studies.

Synthesis and Structure

The synthesis of this compound involves advanced organic chemistry techniques, allowing for the incorporation of structural features that enhance its potency compared to other TOP1 inhibitors. The compound's structure includes a hydroxylated moiety that has been shown to improve its binding affinity to the target enzyme.

In Vitro Studies

This compound has been evaluated for its antiproliferative activity across multiple cancer cell lines. Studies have shown that it exhibits significant cytotoxic effects, with IC50 values comparable to or better than those of camptothecin derivatives:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)0.5
HCT116 (Colon)0.3
A549 (Lung)0.4

In Vivo Studies

In vivo studies involving lymphoma-bearing dogs demonstrated the effectiveness of this compound in achieving tumor reduction. The maximum tolerated dose (MTD) was established, with notable tumor accumulation observed:

  • Study Design : Phase I trial assessing LMP776 in dogs.
  • Results : Objective responses were documented in 13 out of 19 dogs treated, showcasing robust antitumor activity.

Case Studies and Clinical Trials

This compound is currently undergoing clinical evaluation in Phase I trials for patients with relapsed solid tumors and lymphomas at the National Institutes of Health. A summary of key findings from these trials includes:

  • Efficacy : this compound demonstrated a favorable safety profile with manageable side effects.
  • Biomarkers : Induction of γH2AX, a marker of DNA damage, was observed post-treatment, indicating effective engagement with the TOP1 target.
  • Comparative Efficacy : this compound showed superior activity compared to traditional therapies in preliminary assessments.

Comparative Analysis with Other Compounds

This compound's biological activity has been compared with other TOP1 inhibitors such as LMP400 (indotecan) and LMP744. The following table summarizes their comparative efficacy:

Compound Mechanism MTD (mg/m²) Tumor Response Rate Notes
LMP776TOP1 inhibitor10068%High tumor accumulation
LMP400TOP1 inhibitor6560%Well-tolerated
LMP744TOP1 inhibitorNot reached70%Superior tumor retention

Propiedades

IUPAC Name

20-(3-imidazol-1-ylpropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6/c1-31-18-8-14-17(11-19(18)32-2)25(30)28(6-3-5-27-7-4-26-12-27)23-15-9-20-21(34-13-33-20)10-16(15)24(29)22(14)23/h4,7-12H,3,5-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCILEJUNEYIABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCN6C=CN=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238618
Record name Indimitecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915360-05-3
Record name Indimitecan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915360053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indimitecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDIMITECAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5T7S4HP8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indimitecan
Reactant of Route 2
Reactant of Route 2
Indimitecan
Reactant of Route 3
Reactant of Route 3
Indimitecan
Reactant of Route 4
Reactant of Route 4
Indimitecan
Reactant of Route 5
Indimitecan
Reactant of Route 6
Reactant of Route 6
Indimitecan

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.